Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a unique combination of benzothiazole, oxadiazole, and thiophene moieties
Preparation Methods
The synthesis of Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation.
Synthesis of the Oxadiazole Ring: This typically involves the reaction of hydrazides with carbon disulfide under basic conditions, followed by cyclization.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are coupled using appropriate linkers and reagents to form the desired compound.
Final Assembly: The thiophene carboxylate is introduced in the final step through esterification reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, possibly using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions:
Oxidation: The sulfur atoms in the benzothiazole and oxadiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and oxadiazole rings.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: Potential use in the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It can modulate cellular signaling pathways by interacting with receptors or other signaling molecules.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
- Ethyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H20N4O4S4 |
---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzothiazol-2-ylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N4O4S4/c1-4-28-19(27)17-11(2)12(3)32-18(17)23-15(26)9-30-20-25-24-16(29-20)10-31-21-22-13-7-5-6-8-14(13)33-21/h5-8H,4,9-10H2,1-3H3,(H,23,26) |
InChI Key |
FEFAYUFSJNJKCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(O2)CSC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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